Cas no 1030776-80-7 (5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide)

5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide structure
1030776-80-7 structure
Product name:5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide
CAS No:1030776-80-7
MF:C17H13Cl2N3O3
Molecular Weight:378.209421873093
CID:6260235
PubChem ID:32149888

5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • Z316766258
    • 1030776-80-7
    • EN300-26602430
    • 5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide
    • AKOS034165378
    • 5,6-dichloro-N-[4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]pyridine-3-carboxamide
    • インチ: 1S/C17H13Cl2N3O3/c18-13-7-11(8-20-16(13)19)17(25)21-12-3-1-10(2-4-12)9-22-14(23)5-6-15(22)24/h1-4,7-8H,5-6,9H2,(H,21,25)
    • InChIKey: VLAJFKOSUCSFDJ-UHFFFAOYSA-N
    • SMILES: ClC1=C(N=CC(=C1)C(NC1C=CC(=CC=1)CN1C(CCC1=O)=O)=O)Cl

計算された属性

  • 精确分子量: 377.0333967g/mol
  • 同位素质量: 377.0333967g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 521
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.4Ų
  • XLogP3: 2

5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26602430-0.05g
5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide
1030776-80-7 95.0%
0.05g
$212.0 2025-03-20

5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide 関連文献

5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamideに関する追加情報

Introduction to 5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide (CAS No. 1030776-80-7)

5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide, identified by its CAS number 1030776-80-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The unique structural features of this molecule, particularly its chlorinated pyridine core and the presence of a dioxopyrrolidine moiety, contribute to its potential as a lead compound in the discovery of novel therapeutic agents.

The chemical structure of 5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide consists of a pyridine ring substituted with two chlorine atoms at the 5th and 6th positions. The nitrogen atom of the pyridine ring is further functionalized with an amide group linked to a phenyl ring. This phenyl ring is connected to a methyl group, which in turn is attached to a dioxopyrrolidine unit. The dioxopyrrolidine moiety is a key feature that imparts unique chemical and biological properties to the molecule, making it an attractive candidate for further exploration in drug discovery.

In recent years, there has been growing interest in the development of small-molecule inhibitors that target various biological pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The structural framework of 5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide suggests that it may interact with multiple protein targets, thereby potentially offering multifaceted therapeutic benefits. This compound has been studied for its ability to modulate enzymes and receptors that play critical roles in disease mechanisms.

One of the most compelling aspects of this compound is its potential as an inhibitor of kinases, which are enzymes that play a crucial role in cell signaling pathways. Kinases are frequently dysregulated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention. Preliminary studies have indicated that 5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide exhibits inhibitory activity against certain kinases by binding to their active sites and blocking their catalytic activity. This mechanism of action has been observed in both in vitro and in vivo models, suggesting that the compound may have significant therapeutic potential.

The dioxopyrrolidine moiety in the structure of 5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide is particularly noteworthy due to its ability to form stable interactions with biological targets. This moiety has been shown to enhance binding affinity and selectivity, which are critical factors for the development of effective drugs. The presence of this group also contributes to the compound's solubility and bioavailability, which are essential for its pharmacological activity. These properties make it an attractive scaffold for further medicinal chemistry optimization.

In addition to its kinase inhibition properties, 5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide has also been investigated for its potential anti-inflammatory effects. Inflammatory processes are central to many diseases, including autoimmune disorders and chronic inflammatory conditions. Studies have demonstrated that this compound can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines and enzymes. This suggests that it may have therapeutic applications in conditions where inflammation plays a significant role.

The synthesis of 5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the dioxopyrrolidine intermediate followed by its functionalization with the appropriate substituents. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These synthetic strategies are crucial for producing sufficient quantities of the compound for further biological testing.

The pharmacokinetic properties of 5,6-dichloro-N-{4-[ (2 , 5 -dioxopyrrolidin -1 - yl )methyl ] phenyl } pyridine -3 -carboxamide have been thoroughly evaluated to assess its suitability for clinical development. Studies have shown that the compound exhibits favorable pharmacokinetic profiles, including reasonable oral bioavailability and moderate metabolic stability. These characteristics are essential for ensuring that the drug reaches effective concentrations at target sites within the body and remains active long enough to exert its therapeutic effects.

The safety profile of 5 , 6 -dichloro - N - { 4 - [ ( 2 , 5 -dioxopyrrolidin -1 - yl )methyl ] phenyl } pyridine -3 -carboxamide has also been carefully assessed through preclinical studies. These studies have revealed no significant toxicities at doses comparable to those expected for clinical use. However , further investigations are needed to fully understand the long-term safety implications of this compound. Comprehensive toxicological studies will be conducted before it can be considered for human clinical trials.

The development of novel therapeutic agents often involves collaboration between academic researchers and pharmaceutical companies. The case of 5 , 6 -dichloro - N - { 4 - [ ( 2 , 5 -dioxopyrrolidin -1 - yl )methyl ] phenyl } pyridine -3 -carboxamide exemplifies this collaborative approach , where initial discoveries were made in academic laboratories followed by further optimization and development in industry settings. Such partnerships are essential for translating basic research into tangible therapeutic benefits for patients.

In conclusion , 5 , 6 -dichloro-N-{4-[ (2 , 5 -dioxopyrrolidin -1-y l )methyl ]phen y l } py rid ine –3 – carboxamide strong > represents a promising lead compound with significant potential in pharmaceutical research . Its unique structure , biological activities , and favorable pharmacokinetic properties make it an attractive candidate for further development into a new therapeutic agent . Continued research efforts will be necessary to fully elucidate its mechanisms of action , optimize its pharmacological properties , and assess its safety and efficacy . With these advancements ,< strong > 1030776–80–7 strong > may emerge as a valuable contribution to modern medicine . p >

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